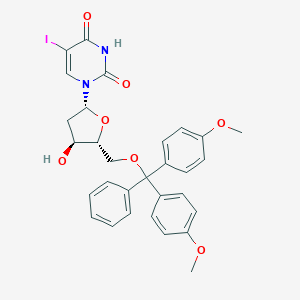

2'-脱氧-5'-O-DMT-5-碘尿苷

描述

科学研究应用

C30H29IN2O7 C_{30}H_{29}IN_{2}O_{7} C30H29IN2O7

and a molecular weight of 656.46 , has several unique applications in the field of scientific research:Proteomics Research

2’-Deoxy-5’-O-DMT-5-iodouridine: is utilized in proteomics research for the study of protein expression and function. It serves as a biochemical tool to investigate the complex interactions within the proteome, the entire set of proteins expressed by a genome .

Antiviral Activity

This compound exhibits antiviral activity against certain viruses. It is a pyrimidine analog that can be incorporated into viral DNA, thereby inhibiting viral replication. This property makes it valuable for researching treatments for viral infections .

Radiosensitization

In cancer studies, 2’-Deoxy-5’-O-DMT-5-iodouridine is used as a radiosensitizer. It enhances the effectiveness of radiation therapy by making cancer cells more susceptible to the damage caused by radiation .

Molecular Combing Assay

The compound is employed in molecular combing assays or DNA fiber assays. These assays are crucial for visualizing and analyzing the structure and function of DNA at the single-molecule level .

Nucleoside Analog Research

As a nucleoside analog, 2’-Deoxy-5’-O-DMT-5-iodouridine is extensively used in biomedical research, particularly in the study of pernicious viral afflictions. It serves as a model compound to understand the mechanism of action of nucleoside analogs in therapeutic applications .

Drug Development

The biochemical properties of 2’-Deoxy-5’-O-DMT-5-iodouridine make it a candidate for drug development, especially in the design of new antiviral and anticancer drugs. Its incorporation into DNA and RNA can lead to the development of novel therapeutic agents.

Each of these applications leverages the unique biochemical properties of 2’-Deoxy-5’-O-DMT-5-iodouridine to advance scientific understanding and develop new treatments for various diseases. The compound’s versatility in research underscores its importance in the field of molecular biology and medicine. For further detailed information, including experimental procedures and results, researchers should refer to scientific literature and product specifications .

安全和危害

作用机制

Target of Action

The primary target of 2’-Deoxy-5’-O-DMT-5-iodouridine is the DNA of viruses . This compound is a pyrimidine analog that closely approximates the configuration of thymidine, one of the four building blocks of DNA .

Mode of Action

2’-Deoxy-5’-O-DMT-5-iodouridine acts as an antiviral agent by inhibiting viral replication . It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning . This results in the production of faulty DNA, which cannot infect or destroy tissue .

Biochemical Pathways

The compound affects the DNA synthesis pathway in viruses . By substituting itself for thymidine in the DNA of the virus, it disrupts the normal replication process . This leads to the production of non-functional viral DNA, which cannot infect new cells or produce new virus particles .

Pharmacokinetics

Its molecular weight is 65646 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 2’-Deoxy-5’-O-DMT-5-iodouridine is the inhibition of viral replication . By disrupting the DNA synthesis process in viruses, it prevents the production of new virus particles . This can help to limit the spread of the virus and reduce the severity of the infection .

属性

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDUYGSOCGOJTP-OYUWMTPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29IN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452859 | |

| Record name | 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104375-88-4 | |

| Record name | 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

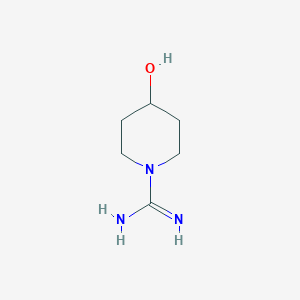

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

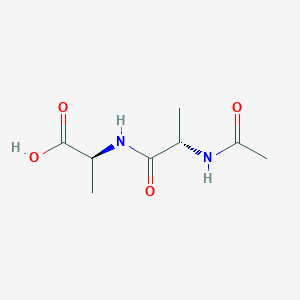

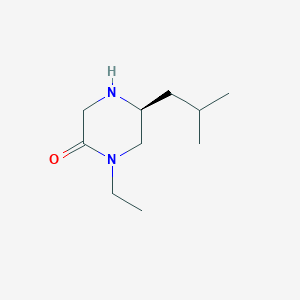

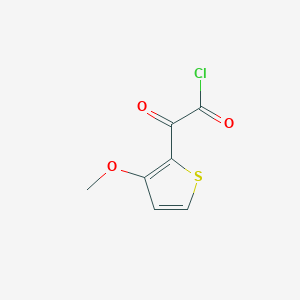

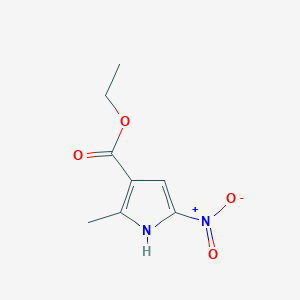

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)